molecular formula C13H16O2 B13973398 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene

Katalognummer: B13973398
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: JGSZWSXRFVPVHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C13H16O2 It is a derivative of benzene, characterized by the presence of ethynyl, isopropyl, and dimethoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isopropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

1-ethynyl-2,4-dimethoxy-5-propan-2-ylbenzene

InChI

InChI=1S/C13H16O2/c1-6-10-7-11(9(2)3)13(15-5)8-12(10)14-4/h1,7-9H,2-5H3

InChI-Schlüssel

JGSZWSXRFVPVHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C(=C1)C#C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.